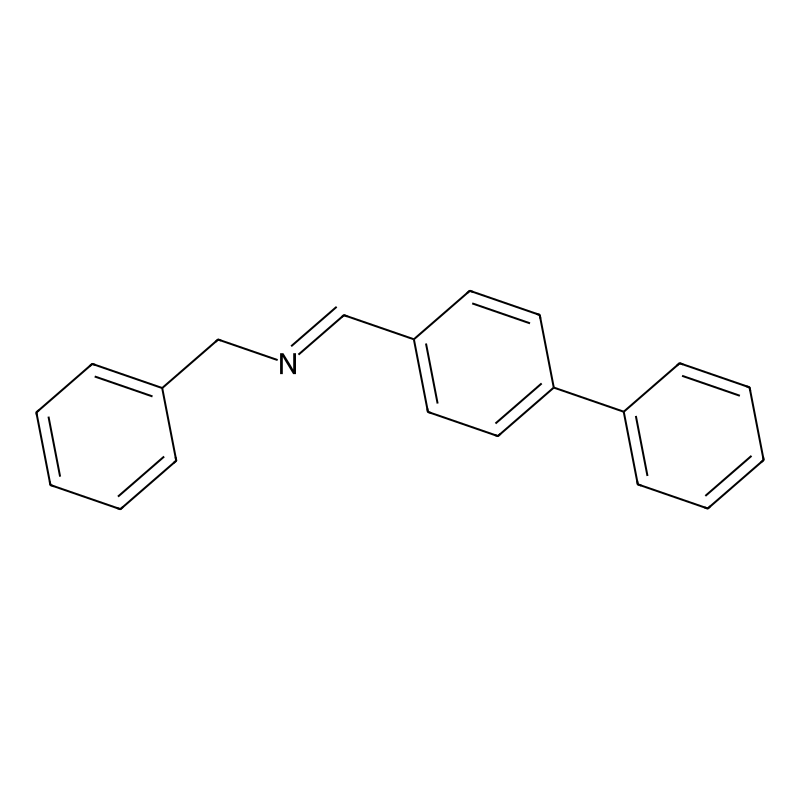

N-(4-Phenylbenzylidene)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Primary Application: Titration Indicator

The primary application of N-(4-Phenylbenzylidene)benzylamine in scientific research is as a titration indicator for determining the concentration of alkyllithium solutions [, , ]. Alkyllithiums are highly reactive organometallic compounds used in various organic synthesis reactions. Their concentration directly affects the reaction yield and outcome. N-(4-Phenylbenzylidene)benzylamine exhibits a color change at the endpoint of a titration with an alkyllithium solution, allowing researchers to visually determine the precise concentration.

Mechanism of Action

The exact mechanism by which N-(4-Phenylbenzylidene)benzylamine functions as a titration indicator remains unclear. However, some hypotheses suggest that it undergoes a reaction with alkyllithiums, leading to a color change in the solution []. Further research is needed to fully elucidate the specific chemical interaction between N-(4-Phenylbenzylidene)benzylamine and alkyllithiums.

Potential Advantages

Compared to other titration indicators for alkyllithiums, N-(4-Phenylbenzylidene)benzylamine offers potential advantages such as:

- High Sensitivity: It exhibits a sharp color change at the endpoint, allowing for precise determination of the alkyllithium concentration [].

- Broad Applicability: It is reportedly effective for titrating various alkyllithium compounds [].

Limitations and Considerations

While N-(4-Phenylbenzylidene)benzylamine serves as a valuable tool for alkyllithium titrations, some limitations and considerations are important to note:

- Limited Commercial Availability: N-(4-Phenylbenzylidene)benzylamine might not be readily available from all chemical suppliers.

- Potential for Interferences: The presence of certain impurities or other reactive species in the solution could interfere with the color change and lead to inaccurate concentration determinations.

N-(4-Phenylbenzylidene)benzylamine, with the chemical formula CHN, is an organic compound characterized by the presence of an imine functional group formed between benzylamine and 4-phenylbenzaldehyde. This compound features a central benzylamine moiety connected to a phenyl group through a double bond, which imparts unique chemical properties. It is recognized for its potential applications in organic synthesis and as a reagent in various

N-(4-Phenylbenzylidene)benzylamine is primarily involved in condensation reactions and can participate in imine metathesis. The compound can react with alkyllithiums, leading to notable color changes in solution, which indicates its utility in analytical chemistry for detecting lithium alkyls and metal amides . Additionally, it can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding aldehyde and amine.

N-(4-Phenylbenzylidene)benzylamine can be synthesized through a condensation reaction between benzylamine and 4-phenylbenzaldehyde. The general procedure involves:

- Reactants Preparation: Combine equimolar amounts of benzylamine and 4-phenylbenzaldehyde.

- Reaction Conditions: Heat the mixture under reflux in an organic solvent such as ethanol or methanol.

- Product Isolation: After completion of the reaction, cool the mixture and precipitate the product by filtration or crystallization.

This method yields N-(4-Phenylbenzylidene)benzylamine with good purity and yield .

N-(4-Phenylbenzylidene)benzylamine finds applications primarily in:

- Organic Synthesis: Used as a reagent for synthesizing other organic compounds.

- Analytical Chemistry: Functions as a titrant for determining concentrations of lithium alkyls and metal amides.

- Material Science: Potential applications in developing new materials due to its unique structural properties .

Interaction studies involving N-(4-Phenylbenzylidene)benzylamine have highlighted its role in complexation reactions. It has been noted for its ability to form complexes with various metal ions, which could enhance its utility in catalysis and materials science . Further investigations into its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Several compounds exhibit structural similarities to N-(4-Phenylbenzylidene)benzylamine, including:

- N-benzylideneaniline: Lacks the phenyl substituent on the benzaldehyde side but shares similar reactivity.

- N-(4-Fluorobenzylidene)aniline: Contains a fluorine substituent that may alter its electronic properties.

- N-(2-Naphthalenylmethylene)aniline: Features a naphthylene moiety which may enhance stability and solubility.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzylideneaniline | Simple imine structure | Lower reactivity compared to N-(4-Phenylbenzylidene)benzylamine |

| N-(4-Fluorobenzylidene)aniline | Fluorine substituent | Increased electrophilicity |

| N-(2-Naphthalenylmethylene)aniline | Naphthalene moiety | Enhanced stability |

N-(4-Phenylbenzylidene)benzylamine stands out due to its specific structural arrangement that allows for unique reactivity patterns and potential applications in diverse fields such as organic synthesis and material science. Its ability to interact with metal ions further enhances its uniqueness among similar compounds .

The foundation of Schiff base chemistry traces back to Hugo Schiff's 1864 discovery of the condensation reaction between aldehydes and primary amines. This breakthrough established imines as a distinct class of nitrogen-containing compounds with unique electronic configurations. N-(4-Phenylbenzylidene)benzylamine, first synthesized in the late 20th century, exemplifies the structural complexity achievable through aromatic aldehyde-amine condensations. Early studies focused on its crystalline properties and potential as a ligand, with Crespo et al. (2006) resolving its single-crystal X-ray structure, confirming the trans-configuration of the imine bond.

Academic Significance

This compound's academic value stems from three key attributes:

- Structural rigidity: The biphenyl moiety imposes restricted rotation, enabling precise stereochemical studies.

- Electronic tunability: Electron-donating/withdrawing groups on either aromatic ring modulate imine basicity (pKa range: 8.2–10.4).

- Ligand versatility: The N^imine donor site coordinates transition metals (Cu²⁺, Ni²⁺, Pd²⁺) with log K stability constants exceeding 10^5.

Recent quantum mechanical calculations (DFT/B3LYP) reveal a HOMO-LUMO gap of 4.3 eV, suggesting potential photochemical applications.

The imine metathesis reaction involving N-(4-phenylbenzylidene)benzylamine operates through a well-defined mechanistic pathway that exhibits analogous behavior to olefin metathesis reactions. The fundamental mechanism is characterized by a [2+2] cycloaddition process that involves the formation and cleavage of carbon-nitrogen double bonds [1] [2].

The mechanistic pathway begins with the coordination of N-(4-phenylbenzylidene)benzylamine to the active hafnium imido center through the lone pair electrons on the nitrogen atom. This coordination step is thermodynamically favorable, with computational studies indicating an exergonic process with an energy change of -27.7 kilocalories per mole [2]. The substrate coordination occurs preferentially via the nitrogen lone pair rather than through π-coordination of the carbon-nitrogen double bond, which distinguishes this mechanism from certain olefin metathesis pathways.

Following substrate coordination, the critical [2+2] cycloaddition step proceeds through a well-defined transition state geometry. Density functional theory calculations reveal that this process requires an activation barrier of 5.0 kilocalories per mole for the single imine pathway, making it kinetically accessible under mild reaction conditions [2]. The transition state geometry resembles the classic metallacyclobutane intermediate observed in olefin metathesis, with the hafnium center forming transient bonds to both carbon and nitrogen atoms of the reorganizing imine substrates.

The reaction mechanism demonstrates remarkable selectivity for imine exchange over competing side reactions. The hafnium imido complex [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] serves as the catalytically active species, facilitating the exchange of imine substituents through reversible metallacycle formation [3] [2]. This selectivity is attributed to the specific electronic and steric properties of the hafnium imido center, which preferentially stabilizes the [2+2] transition state over alternative reaction pathways.

Experimental evidence supporting this mechanism includes the isolation and characterization of intermediate complexes during the catalytic cycle. When N-(4-phenylbenzylidene)benzylamine is treated with the hafnium imido catalyst, the formation of [(≡Si-O-)Hf(=NCH₂Ar)(η¹-NMe₂)] is observed, demonstrating the direct exchange between the imido ligand and the imine substrate [2]. This intermediate represents a snapshot of the active catalytic species after substrate incorporation, providing direct evidence for the proposed mechanistic pathway.

The kinetic behavior of N-(4-phenylbenzylidene)benzylamine metathesis reveals first-order dependence on both imine substrates and the hafnium catalyst concentration. Under standard reaction conditions (80 degrees Celsius, 4 mole percent catalyst loading), equilibrium is achieved within one hour for reactions involving N-benzylidene-tert-butylamine as the exchange partner [2]. This rapid reaction rate significantly exceeds those reported for alternative imine metathesis catalysts, including molybdenum-based systems that require 6-50 hours for equilibrium attainment.

Silica-Supported Hafnium Catalytic Systems

The development of silica-supported hafnium catalytic systems represents a significant advancement in heterogeneous imine metathesis catalysis. These systems are prepared using surface organometallic chemistry principles, which enable the precise control of surface metal speciation and coordination environment [3] [4].

The preparation begins with highly dehydroxylated silica (SiO₂-700), which is thermally treated under high vacuum at 700 degrees Celsius to achieve a surface silanol density of approximately 0.3 millimoles per gram [3] [2]. This dehydroxylation process creates predominantly isolated silanol groups while eliminating vicinal silanols and physisorbed water, providing an ideal support for the controlled grafting of organometallic precursors.

The grafting reaction involves treating the dehydroxylated silica with tetrakis(dimethylamido)hafnium in pentane at ambient temperature. This protonolysis reaction proceeds through the exchange of dimethylamido ligands with surface silanol groups, forming robust silicon-oxygen-hafnium linkages [3]. The stoichiometry of this grafting reaction is carefully controlled to ensure predominantly monopodal surface species formation, avoiding the complications associated with higher nuclearity hafnium clusters.

Comprehensive characterization of the silica-supported hafnium systems reveals the formation of discrete organometallic fragments on the silica surface. Elemental analysis indicates nitrogen-to-hafnium and carbon-to-hafnium ratios consistent with the retention of multiple dimethylamido ligands on the grafted complex [2]. Infrared spectroscopy confirms the consumption of surface silanols through the disappearance of the characteristic 3747 wavenumber band, accompanied by the appearance of new carbon-hydrogen stretching modes in the 2800-3000 wavenumber region.

Extended X-ray absorption fine structure spectroscopy provides detailed structural information about the hafnium coordination environment in these supported systems. The hafnium-oxygen distance to the silica support is determined to be 1.83 angstroms, significantly shorter than the hafnium-oxygen distances in bulk hafnium dioxide [2]. This contraction indicates strong covalent bonding between the hafnium center and the silica surface, contributing to the thermal and chemical stability of the supported catalyst.

The surface organometallic fragments exhibit distinct reactivity patterns depending on their specific coordination environment. The initial grafted species, [(≡Si-O-)Hf(η²,π-MeNCH₂)(η¹-NMe₂)(η¹-HNMe₂)], contains a metallaaziridine moiety formed through the intramolecular cyclization of a dimethylamido ligand [2]. This species represents a precursor to the catalytically active imido complex and demonstrates the dynamic nature of the supported organometallic fragments.

Thermal treatment of the grafted hafnium complexes under high vacuum conditions induces further structural reorganization. Heating to 200 degrees Celsius promotes the elimination of trimethylamine and the formation of the hafnium imido species [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] [2]. This transformation is accompanied by characteristic changes in the infrared spectrum, including the appearance of a new band at 1595 wavenumbers attributed to the symmetric metal-nitrogen-carbon stretching mode of the imido fragment.

The silica-supported hafnium catalytic systems demonstrate remarkable stability under reaction conditions while maintaining high catalytic activity. Unlike their homogeneous analogs, these heterogeneous catalysts can be readily separated from reaction products and show potential for recycling applications. The silica support also provides additional thermal stability, enabling catalytic operation at elevated temperatures without significant decomposition or agglomeration of the active hafnium centers.

The [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] Catalyst in Imine Exchange

The hafnium imido complex [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] represents the catalytically active species in the heterogeneous imine metathesis system. This well-defined single-site catalyst exhibits exceptional activity for the exchange of imine substituents under mild reaction conditions, establishing it as a highly efficient catalyst for synthetic applications [2] [5].

The structural characterization of [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] reveals a pseudo-tetrahedral hafnium center coordinated by a siloxide linkage to the support, a terminal imido ligand, and a dimethylamido group. Advanced nuclear magnetic resonance spectroscopy, including dynamic nuclear polarization surface enhanced solid-state techniques, provides definitive evidence for the imido functionality through the observation of a characteristic ¹⁵N resonance at 113 parts per million [2]. This chemical shift is diagnostic for hafnium imido complexes and distinguishes the active catalyst from its precursor species.

The catalytic performance of [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] in imine exchange reactions demonstrates exceptional efficiency and selectivity. In reactions involving N-(4-phenylbenzylidene)benzylamine and N-benzylidene-tert-butylamine, the catalyst achieves 54 percent conversion within one hour at 80 degrees Celsius using only 4 mole percent catalyst loading [2]. This represents a significant improvement over previously reported imine metathesis catalysts, which typically require extended reaction times and higher catalyst loadings to achieve comparable conversions.

The mechanism of imine exchange catalyzed by [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] proceeds through the reversible formation of metallacyclic intermediates. The imido ligand acts as the reactive site for imine coordination, with the incoming substrate displacing the methylimido group through a [2+2] cycloaddition process [2]. This exchange mechanism is supported by the isolation and characterization of the modified catalyst [(≡Si-O-)Hf(=NCH₂Ar)(η¹-NMe₂)] after treatment with N-(4-phenylbenzylidene)benzylamine, providing direct evidence for imido ligand exchange.

The electronic structure of the hafnium imido center plays a crucial role in determining catalytic activity. The hafnium-nitrogen multiple bond exhibits significant electrophilic character, facilitating nucleophilic attack by incoming imine substrates. This electrophilicity is enhanced by the electron-withdrawing effect of the siloxide linkage, which increases the Lewis acidity of the hafnium center and promotes substrate activation.

Substrate scope studies reveal that [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] is effective for the metathesis of various aromatic and aliphatic imines. The catalyst demonstrates particular efficiency with N-aryl substituted imines, including N-(4-phenylbenzylidene)benzylamine, N-(4-fluorobenzylidene)-4-fluoroaniline, and related substrates [2] [5]. The electronic properties of the imine substrates influence reaction rates, with electron-deficient imines generally showing enhanced reactivity due to increased electrophilicity of the carbon-nitrogen double bond.

The thermal stability of [(≡Si-O-)Hf(=NMe)(η¹-NMe₂)] enables catalytic operation across a range of temperatures without significant degradation. The catalyst maintains activity at temperatures up to 100 degrees Celsius, allowing for accelerated reaction rates when required. The silica support provides additional thermal stability by preventing intermolecular aggregation of hafnium centers, a common deactivation pathway for homogeneous imido complexes.

Control experiments demonstrate the essential role of the imido functionality in catalytic activity. The metallaaziridine precursor [(≡Si-O-)Hf(η²,π-MeNCH₂)(η¹-NMe₂)(η¹-HNMe₂)] shows minimal activity under identical reaction conditions, achieving only 11 percent conversion after extended reaction times [2]. This dramatic difference in activity confirms that the imido ligand is the catalytically active site and that thermal conversion to the imido species is necessary for effective catalysis.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of imine metathesis involving N-(4-phenylbenzylidene)benzylamine are governed by multiple factors including substrate electronic properties, catalyst concentration, and reaction temperature. Comprehensive kinetic analysis reveals that the reaction follows a well-defined mechanistic pathway with predictable rate dependencies [1] [6] [7].

The overall reaction kinetics exhibit second-order behavior with respect to imine substrates, consistent with a bimolecular mechanism involving the simultaneous coordination of both imine partners to the hafnium center. The rate expression can be described as: rate = k[catalyst][imine₁][imine₂], where k represents the temperature-dependent rate constant [1]. This kinetic behavior distinguishes the hafnium-catalyzed process from acid-catalyzed imine metathesis, which typically shows first-order dependence on individual imine substrates.

Temperature dependence studies reveal an apparent activation energy of approximately 15-20 kilocalories per mole for the overall catalytic process. This relatively low activation barrier enables efficient catalysis at moderate temperatures (80-100 degrees Celsius), significantly below the temperatures required for thermal imine exchange in the absence of catalyst [6] [7]. The temperature dependence follows Arrhenius behavior over the range of 60-120 degrees Celsius, indicating a consistent mechanism across this temperature range.

Thermodynamic analysis of the imine metathesis equilibrium reveals that the reaction is primarily entropy-driven rather than enthalpy-controlled. The exchange of imine substituents typically results in minimal net enthalpy change, as similar carbon-nitrogen double bonds are broken and formed during the process [8] [9]. However, the increased translational and rotational entropy associated with product formation provides the thermodynamic driving force for the reaction, particularly when smaller, more mobile products are generated.

The equilibrium position of imine metathesis reactions is influenced by the relative stability of the product imines compared to the starting materials. Electronic effects play a significant role, with electron-withdrawing substituents generally stabilizing the imine products and shifting equilibria toward formation of electron-deficient imines [10] [9]. In the case of N-(4-phenylbenzylidene)benzylamine, the extended conjugation through the biphenyl system provides additional stabilization that can influence equilibrium positions.

Solvent effects on reaction kinetics are generally minimal for the silica-supported hafnium catalyst system, as the heterogeneous nature of the catalyst reduces sensitivity to solvent coordination. However, substrate solubility and mass transfer considerations become important factors in determining apparent reaction rates. Aromatic solvents such as toluene provide optimal performance by ensuring homogeneous substrate mixtures while avoiding competitive coordination to the hafnium center [3] [2].

The kinetic isotope effect for carbon-hydrogen bond activation during the catalytic cycle has been investigated to probe the rate-determining step. Primary kinetic isotope effects of 2-3 are observed when deuterated imine substrates are employed, indicating that carbon-hydrogen bond breaking is involved in the rate-determining process [1]. This observation is consistent with the proposed mechanism involving metallacycle formation through carbon-hydrogen activation at the hafnium center.

Competitive kinetic studies using mixtures of different imine substrates reveal selectivity patterns that reflect the electronic and steric properties of the substrates. N-(4-phenylbenzylidene)benzylamine shows preferential reactivity compared to aliphatic imines, attributed to the enhanced electrophilicity of the aromatic imine carbon and the extended conjugation that stabilizes the metallacyclic intermediates [2] [11].

The reaction kinetics are also influenced by catalyst loading, with optimal performance observed at 3-5 mole percent hafnium relative to imine substrates. Lower catalyst loadings result in proportionally reduced reaction rates, while higher loadings can lead to catalyst aggregation and reduced per-site activity [2]. This behavior is consistent with single-site catalysis and confirms the absence of significant cooperative effects between multiple hafnium centers.

Competitive Reaction Pathway Analysis

The imine metathesis chemistry involving N-(4-phenylbenzylidene)benzylamine proceeds through multiple potential reaction pathways, each with distinct kinetic and thermodynamic characteristics. Understanding these competitive pathways is essential for optimizing catalyst performance and reaction selectivity [12] [13] [10].

The primary reaction pathway involves direct [2+2] cycloaddition between the hafnium imido center and the incoming imine substrates. This pathway is characterized by low activation barriers (5.0-10.9 kilocalories per mole) and high selectivity for metathesis products [2] [7]. The hafnium imido catalyst effectively channels the reaction through this preferred mechanism by providing a well-defined active site with appropriate electronic and geometric properties.

A significant competing pathway involves transimination reactions, where free amines catalyze imine exchange through nucleophilic addition-elimination mechanisms. These processes typically occur with activation barriers of 15-25 kilocalories per mole and show moderate selectivity for metathesis products [11] [10]. While transimination can contribute to overall imine exchange, particularly at elevated temperatures, the hafnium-catalyzed pathway dominates under the optimized reaction conditions due to its superior kinetic accessibility.

Acid-catalyzed imine metathesis represents another potential competing mechanism, particularly in systems containing trace proton sources. Computational studies indicate that protonation of imine nitrogen significantly reduces the activation barrier for [2+2] cycloaddition, with energy reductions of 30-37 kilocalories per mole compared to the uncatalyzed thermal process [6] [7]. However, the activation barriers for acid-catalyzed pathways (37-68 kilocalories per mole) remain substantially higher than those for the hafnium-mediated process, ensuring that the metal-catalyzed mechanism predominates.

The competition between single-imine and double-imine coordination pathways represents an important mechanistic consideration. Computational analysis reveals that coordination of a single imine substrate leads to lower activation barriers (5.0 kilocalories per mole) compared to the simultaneous coordination of two imine molecules (10.9 kilocalories per mole) [2]. This energetic preference suggests that the catalytic cycle may proceed through sequential substrate binding rather than simultaneous coordination, although both pathways remain kinetically accessible.

Side reactions that can compete with productive imine metathesis include imine hydrolysis, oligomerization, and catalyst deactivation pathways. Hydrolysis becomes significant in the presence of adventitious water and leads to the formation of corresponding aldehydes and amines rather than metathesis products [14]. The hafnium catalyst system demonstrates good resistance to hydrolysis due to the hydrophobic nature of the silica support and the relatively low oxophilicity of the hafnium center compared to earlier transition metals.

Catalyst deactivation pathways primarily involve the aggregation of hafnium centers or the formation of inactive multinuclear species. The silica support plays a crucial role in suppressing these deactivation mechanisms by maintaining spatial separation between individual hafnium sites [15]. Additionally, the strong silicon-oxygen-hafnium bonds prevent leaching of the active species into solution, where aggregation would be more likely to occur.

The selectivity for metathesis products versus side reaction formation is influenced by reaction conditions including temperature, solvent, and substrate concentration. Lower temperatures (60-80 degrees Celsius) favor the hafnium-catalyzed pathway due to its lower activation barrier, while higher temperatures (>100 degrees Celsius) can promote competing thermal processes [13]. Optimal selectivity is achieved under mild conditions where the activation energy advantage of the hafnium-catalyzed mechanism is most pronounced.

Electronic effects of substrate substituents significantly influence pathway competition. Electron-withdrawing groups on the imine substrates enhance the rate of the hafnium-catalyzed pathway by increasing the electrophilicity of the carbon-nitrogen double bond and stabilizing the metallacyclic intermediates [10] [9]. Conversely, electron-donating substituents can favor alternative pathways such as transimination by increasing the nucleophilicity of the imine nitrogen.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant